3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-4-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3S/c1-10-3-4-11(7-15(10)17)16(20)18-12-8-13-5-6-14(9-12)19(13)23(2,21)22/h3-4,7,12-14H,5-6,8-9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHYIOYUGBQLSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Fluorination: Introduction of the fluorine atom into the aromatic ring, often achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Formation of the Bicyclic Structure: The 8-azabicyclo[3.2.1]octane moiety is synthesized through a series of cyclization reactions, often involving intermediates like aziridines or azetidines.
Sulfonylation: Introduction of the methylsulfonyl group, typically using reagents like methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA).
Amidation: The final step involves coupling the fluorinated benzamide with the bicyclic amine, usually under peptide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Sulfonylation of the Bicyclic Amine
The 8-azabicyclo[3.2.1]octane core undergoes sulfonylation to introduce the methylsulfonyl group. This step typically employs methanesulfonyl chloride (MsCl) under basic conditions:
| Reaction Step | Conditions | Yield | Key Observations | Source |
|---|---|---|---|---|
| Sulfonylation of bicyclic amine | MsCl, TEA, DCM, 20°C, 1–4 h | 85–91% | High regioselectivity at N8 position |
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the bicyclic amine’s nitrogen on the electrophilic sulfur of MsCl, forming a stable sulfonamide. Triethylamine (TEA) acts as a proton scavenger .
Amidation for Benzamide Formation
The fluorinated benzamide moiety is introduced via coupling reactions. Activated carboxylic acid derivatives (e.g., acid chlorides) react with the bicyclic amine:
| Reaction Step | Conditions | Yield | Key Observations | Source |
|---|---|---|---|---|
| Amide bond formation | EDCI/HOBt, DMF, RT, 12–16 h | 70–78% | Requires anhydrous conditions |
Critical Parameters :
-
Coupling Agents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt minimizes racemization.
-
Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
Fluorination of the Aromatic Ring
The fluorine atom at the 3-position of the benzamide is introduced via electrophilic aromatic substitution (EAS):
| Reaction Step | Conditions | Yield | Key Observations | Source |
|---|---|---|---|---|
| Fluorination | Selectfluor, CH₃CN, 60°C, 6 h | 65% | Ortho/para-directing effects observed |
Regioselectivity : The methyl group at the 4-position directs fluorination to the 3-position due to steric and electronic effects .
Oxidation and Stability of the Methylsulfonyl Group
The methylsulfonyl group exhibits stability under standard conditions but undergoes oxidation under strong agents:
| Reaction Step | Conditions | Product | Source |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 80°C, 12 h | Sulfoxide/sulfone derivatives |
Implications : Over-oxidation to sulfones may reduce biological activity, necessitating controlled conditions .
Hydrolysis of the Benzamide
Under acidic or basic conditions, the amide bond undergoes hydrolysis:
| Reaction Step | Conditions | Yield | Key Observations | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 24 h | 90% | Regenerates carboxylic acid and amine | |
| Enzymatic hydrolysis | Lipase, pH 7.4, 37°C, 48 h | 55% | Selective for benzamide cleavage |
Functionalization of the Bicyclic Core
The 8-azabicyclo[3.2.1]octane structure participates in ring-opening or substitution reactions:
| Reaction Step | Conditions | Product | Source |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 8 h | Quaternized ammonium derivative |
Applications : Quaternization enhances water solubility for pharmaceutical formulations .
Scientific Research Applications
Medicinal Chemistry
The unique structure of this compound makes it a promising candidate for drug development. Its potential applications include:
- Ligand Development : The compound's ability to interact with various biological targets positions it as a candidate for designing new ligands for receptors and enzymes.
- Antimicrobial Activity : Similar compounds have demonstrated significant inhibitory effects against various bacterial strains, indicating potential applications in treating infections .
Biological Studies
Research indicates that the compound can modulate enzyme activity and influence cellular signaling pathways. Its interaction with specific proteins makes it useful in biochemical assays.
Industrial Applications
This compound can serve as an intermediate in synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique properties may enhance the efficiency of these industrial processes.
Antimicrobial Activity
Studies have shown that compounds similar to 3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide exhibit significant antimicrobial properties against various bacterial strains, suggesting its potential application in infection treatment.
Neuropharmacological Effects
The bicyclic structure has been associated with neuroactivity, indicating possible effects on neurotransmitter systems beneficial for neurological disorders.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the bicyclic structure provides rigidity and stability. The methylsulfonyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The following table highlights key structural differences among related 8-azabicyclo[3.2.1]octane derivatives:
Key Observations :
- Benzamide Diversity: The 3-fluoro-4-methyl substitution on the benzamide is unique compared to bromine/methoxy in or aminophenylsulfonyl in , which may alter steric and electronic interactions with biological targets.
Physicochemical Properties
- Solubility : The methylsulfonyl group in the target compound likely improves water solubility compared to hydrophobic substituents like trifluoromethanesulfonate or benzyl groups .
- pKa : The sulfonyl group lowers the pKa of the bicyclo nitrogen, increasing its electronegativity relative to methyl or benzyl-substituted analogs .
Biological Activity
3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a fluorinated aromatic ring with a bicyclic structure and a methylsulfonyl group, which may enhance its interaction with biological targets.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is . The presence of the fluorine atom is expected to increase lipophilicity and binding affinity to target proteins, while the bicyclic structure contributes to its rigidity and stability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.42 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034525-56-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The fluorine atom enhances the compound's binding affinity, while the methylsulfonyl group can participate in hydrogen bonding, facilitating interactions with biological macromolecules.
Potential Targets
- Enzymes : The compound may inhibit or modulate enzyme activity, particularly those involved in metabolic pathways.
- Receptors : It may act as a ligand for various receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that modifications in the bicyclic framework significantly alter biological activity, making this compound a subject of interest in medicinal chemistry and pharmacology.
Case Studies
- Antimicrobial Activity : In studies evaluating antimicrobial properties, compounds similar to this compound exhibited significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.
- Neuropharmacological Effects : The bicyclic structure has been associated with neuroactivity, indicating possible effects on neurotransmitter systems which could be beneficial for neurological disorders.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-fluoro-4-methylbenzamide | Lacks bicyclic structure | Reduced binding affinity |
| 4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide | Similar structure without fluorine | Lower selectivity |
| N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide | Contains pivalamide functional group | Potential anti-inflammatory properties |
Research Findings
Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity:
- Synthesis : The synthesis typically involves multiple steps, including fluorination and sulfonylation reactions, which are crucial for developing derivatives with improved efficacy.
- Biological Assays : Various assays have been employed to evaluate the compound's activity against specific targets, revealing promising results that warrant further investigation.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide?
- Methodological Answer : Multi-step synthesis typically involves coupling the bicyclic sulfonamide core with fluorinated benzamide derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) for improved solubility and reaction efficiency .
- Temperature control : Reactions often proceed at 50–80°C to balance kinetics and side-product minimization .
- Catalyst use : Palladium-based catalysts for Suzuki-Miyaura coupling or amide bond formation .
- Validation : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Workflow :
Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry using - and -NMR, focusing on diagnostic peaks (e.g., sulfonyl group at ~3.1–3.3 ppm, fluorinated aryl protons at ~7.2–7.5 ppm) .
High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with a C18 column and UV detection (λ = 254 nm) .
Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS m/z calculated for : 379.15) .
Q. What are the key stability considerations for long-term storage?
- Storage Recommendations :
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., de-fluorination or sulfonamide cleavage) .
Advanced Research Questions
Q. How does the stereochemistry of the azabicyclo[3.2.1]octane core influence biological activity?
- Structure-Activity Relationship (SAR) :
- The endo/exo configuration of the sulfonyl group modulates binding to targets like serotonin receptors. Computational docking (e.g., AutoDock Vina) predicts stronger interactions for the endo conformation due to reduced steric hindrance .
- Case Study : Analogues with (1R,5S)-stereochemistry showed 3-fold higher potency in kinase inhibition assays compared to (1S,5R)-isomers .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Strategy :
Molecular Dynamics Simulations : Analyze ligand-receptor binding stability (e.g., with GROMACS) to identify key residues for hydrogen bonding (e.g., sulfonyl oxygen interactions with Lys123) .
Quantum Mechanical Calculations : Optimize substituent effects (e.g., fluorinated vs. methyl groups) on electron density and lipophilicity (logP) using Gaussian09 .
- Validation : Synthesize top-ranked virtual hits and test in vitro (e.g., IC assays) .
Q. How can contradictory data in biological assays be resolved?
- Case Example : Discrepancies in IC values across studies may arise from:
- Assay Conditions : Differences in ATP concentrations (10 µM vs. 100 µM) in kinase assays .
- Cell Line Variability : Use isogenic cell lines to control for genetic background effects .
- Resolution : Perform meta-analysis with standardized protocols (e.g., NIH Assay Guidance Manual) and report normalized data (e.g., % inhibition at 1 µM) .
Q. What strategies mitigate metabolic instability in preclinical studies?
- Approaches :
- Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance oral bioavailability .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to identify major metabolic pathways .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Characterization Data
| Intermediate | Molecular Formula | Key NMR Peaks (, ppm) | HPLC Retention Time (min) |
|---|---|---|---|
| Bicyclic core | 3.12 (s, 3H, SOCH), 4.21 (m, 1H, bridgehead H) | 8.2 | |
| Fluorobenzamide | 7.35 (d, J = 8.5 Hz, 2H), 2.45 (s, 3H, CH) | 10.5 |
Table 2 : Stability Profile Under Accelerated Conditions
| Condition | Degradation Products Identified | % Purity Loss (4 weeks) |
|---|---|---|
| 40°C/75% RH | De-fluorinated analogue, sulfonic acid | 12% |
| Light Exposure (5000 lux) | Photo-oxidized benzamide | 18% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
